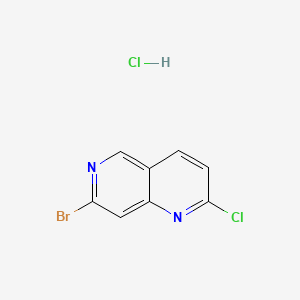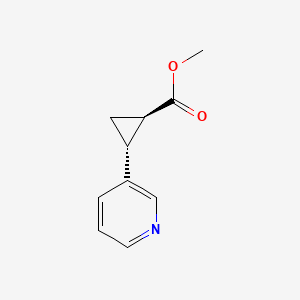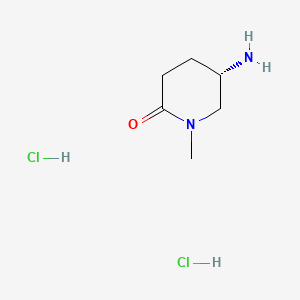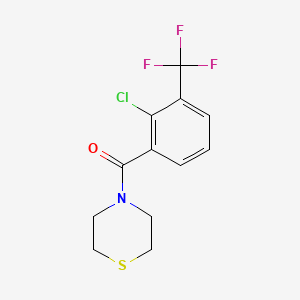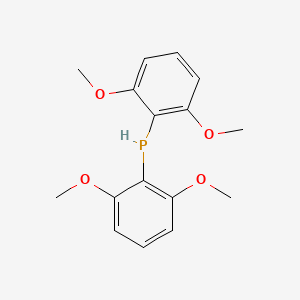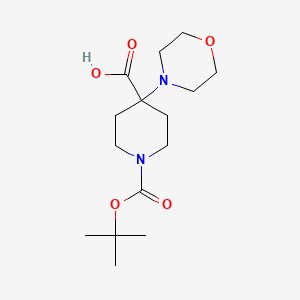
3-Chloro-2-(trifluoromethoxy)benzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(trifluoromethoxy)benzyl chloride is an organic compound that features both chlorine and trifluoromethoxy groups attached to a benzyl chloride framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)benzyl chloride typically involves the chlorination of 2-(trifluoromethoxy)toluene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzyl chloride group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is benzyl alcohol.
Applications De Recherche Scientifique
3-Chloro-2-(trifluoromethoxy)benzyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzyl chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of various substituted benzyl derivatives. The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzyl chloride: Similar in structure but lacks the chlorine atom.
2-(Trifluoromethyl)benzyl chloride: Similar but with the trifluoromethyl group in a different position.
3-Chlorobenzyl chloride: Similar but lacks the trifluoromethoxy group.
Uniqueness
3-Chloro-2-(trifluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Propriétés
Formule moléculaire |
C8H5Cl2F3O |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
1-chloro-3-(chloromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-2-1-3-6(10)7(5)14-8(11,12)13/h1-3H,4H2 |
Clé InChI |
KJYQEJMXUCRGNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


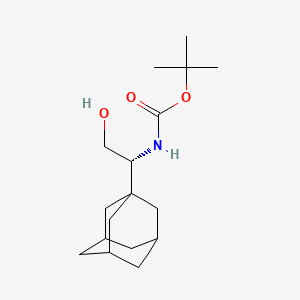
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
